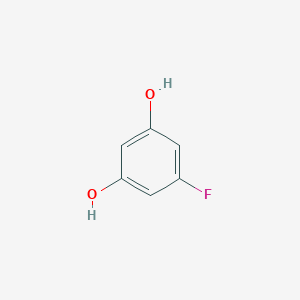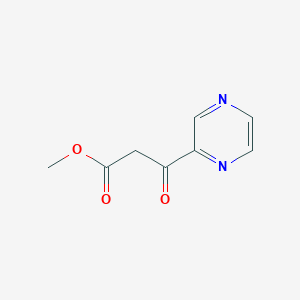
4-(3-Bromopropyl)pyridine
Descripción general
Descripción
“4-(3-Bromopropyl)pyridine” is an organic compound with the molecular formula C8H10BrN . It is a member of the pyridine family, which are heterocyclic compounds that are important in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a three-carbon chain that ends with a bromine atom . The InChIKey for this compound is WRRGKVSSGVGACC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.08 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 79.3 . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Directed Deprotonation-Transmetalation Routes : The regioselective C-4 deprotonation of 3-bromopyridine provides a flexible pathway to 4-substituted and 3,4-disubstituted pyridines, demonstrating the pivotal role of 4-(3-Bromopropyl)pyridine in synthesizing complex pyridine derivatives. This process is vital for creating building blocks used in pharmaceuticals and materials science (Karig, Spencer, & Gallagher, 2001).
Synthesis of Novel Pyridine-Based Derivatives : Through Suzuki cross-coupling reactions, novel pyridine derivatives have been synthesized from commercially available precursors, showcasing the compound's utility in drug discovery and the development of materials with potential liquid crystal applications (Ahmad et al., 2017).
Saccharide Recognition-Induced Transformation : The study of co-oligomers involving 4-pyridone and 4-alkoxypyridine rings reveals the compound's role in saccharide recognition and supramolecular transformation, which has implications for the development of sensors and responsive materials (Abe et al., 2008).
Regioselective Assembly of Pyridines : Demonstrates the compound's role in the highly regioselective assembly of di- or trisubstituted pyridines, essential for the synthesis of complex molecular structures used in pharmaceuticals and agrochemicals (Sha, Shen, & Wu, 2013).
Environmental and Biological Applications
Antimicrobial and Environmental Applications : Modified poly(4-vinyl pyridine) particles with various functional groups, including those derived from this compound, show significant antimicrobial properties and enhanced absorption capabilities, indicating potential for water purification and antimicrobial applications (Sahiner & Yasar, 2013).
Dye-Sensitized Solar Cells Performance Enhancement : A study on the use of pyridinyl-functionalized ionic liquid additives, potentially derivable from this compound, demonstrates an improvement in the efficiency and stability of dye-sensitized solar cells, highlighting its importance in renewable energy technologies (Xu et al., 2013).
Propiedades
IUPAC Name |
4-(3-bromopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGKVSSGVGACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508768 | |
| Record name | 4-(3-Bromopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40337-66-4 | |
| Record name | 4-(3-Bromopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




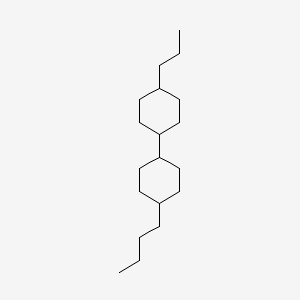
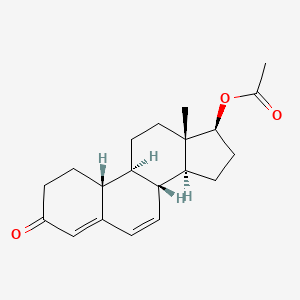
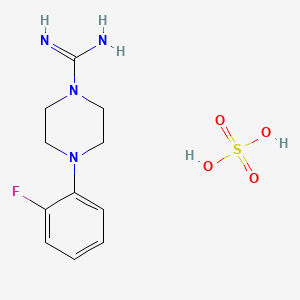

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
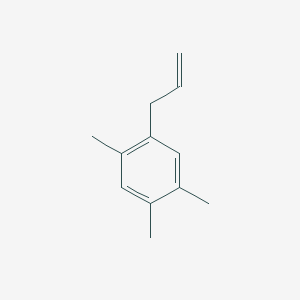
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)
